Cas no 67010-10-0 ((2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid)

(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- N-acetyl-5-hydroxy-L-tryptophan
- (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
- 5-Hydroxy-N-acetyltryptophan
- L-Tryptophan, N-acetyl-5-hydroxy-
- SCHEMBL3043368
- 67010-10-0
- EINECS 266-541-1
- DTXSID70217209
- 9XS2E763TN
- NS00036083
- EN300-28281204
- UNII-9XS2E763TN
- MOFGVUQTFJGNSG-LBPRGKRZSA-N
-
- Inchi: InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-3-2-9(17)5-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1
- InChI Key: MOFGVUQTFJGNSG-LBPRGKRZSA-N
- SMILES: CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Computed Properties
- Exact Mass: 262.09542
- Monoisotopic Mass: 262.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 102Ų
Experimental Properties
- Density: 1.428
- Boiling Point: 657.8°C at 760 mmHg
- Flash Point: 351.6°C
- Refractive Index: 1.675
- PSA: 102.42
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281204-0.25g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28281204-0.5g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28281204-2.5g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28281204-10g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28281204-10.0g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28281204-1.0g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28281204-1g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28281204-5g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28281204-0.1g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28281204-0.05g |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
67010-10-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid Related Literature
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
Additional information on (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Compound CAS No 67010-10-0: (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
The compound with CAS No 67010-10-0, known as (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid, is a structurally complex organic molecule with significant potential in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and promising biological activities, making it a subject of extensive research in recent years.
Structural Features: The molecule consists of a propanoic acid backbone with an acetamido group at the second carbon and a substituted indole moiety at the third carbon. The indole ring is further substituted with a hydroxyl group at the fifth position, which adds to the compound's complexity and potential bioactivity. The stereochemistry at the second carbon is specified as (2S), indicating a specific spatial arrangement that is crucial for its biological interactions.
Synthesis and Characterization: Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving precise stereocontrol. Researchers have employed various strategies, including asymmetric catalysis and stereoselective reactions, to achieve high yields and purity. The characterization of this compound has been carried out using advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography, which have provided detailed insights into its molecular structure.
Biological Activity: Studies have demonstrated that (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid exhibits potent inhibitory activity against several key enzymes involved in disease pathways. For instance, it has shown remarkable efficacy in inhibiting kinases associated with cancer progression, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate neurotrophic factors suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action: The compound's mechanism of action involves binding to specific protein targets through its functional groups. The acetamido group plays a critical role in hydrogen bonding interactions, while the indole moiety contributes to π–π stacking interactions with aromatic residues in target proteins. These interactions are essential for stabilizing the compound-target complex and ensuring high potency.
Preclinical Studies: Preclinical evaluations have revealed that this compound demonstrates excellent pharmacokinetic properties, including good absorption, moderate distribution, and prolonged half-life. These attributes are favorable for drug development as they ensure sustained therapeutic effects with reduced dosing frequency.
Safety Profile: Toxicological studies indicate that (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid has a favorable safety profile with minimal adverse effects at therapeutic doses. Acute and chronic toxicity studies in animal models have shown no significant organ toxicity or mutagenic effects, further supporting its potential for clinical translation.
In conclusion, (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid represents a promising lead compound in drug discovery research. Its unique structure, potent biological activity, and favorable pharmacokinetic properties make it a strong candidate for further development into therapeutically relevant agents targeting various disease states.
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